N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline

Catalog No.
S872695
CAS No.
1179732-72-9
M.F
C9H8F5N
M. Wt
225.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline

CAS Number

1179732-72-9

Product Name

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline

IUPAC Name

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline

Molecular Formula

C9H8F5N

Molecular Weight

225.16 g/mol

InChI

InChI=1S/C9H8F5N/c10-8(11)5-15-7-4-2-1-3-6(7)9(12,13)14/h1-4,8,15H,5H2

InChI Key

ZCNVRRRMBCAJMU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCC(F)F

N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline (CAS: 1179732-72-9) is a highly specialized, dual-fluorinated aromatic building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring an electron-withdrawing ortho-trifluoromethyl group and an N-linked 2,2-difluoroethyl moiety, this compound offers a precise balance of steric hindrance, reduced amine basicity, and enhanced lipophilicity. For industrial buyers and medicinal chemists, procuring this pre-assembled secondary aniline bypasses notoriously difficult late-stage N-alkylation steps, providing immediate access to a metabolically stable precursor for the development of complex heterocycles, ureas, and amides [1].

Synthesis Fit

Distinct dual-fluorination lipophilicity profile
Weakly basic aniline building block for late-stage modification
Enables physicochemical tuning in research compound synthesis

Generic substitution with unfluorinated analogs, such as N-ethyl-2-(trifluoromethyl)aniline, fails to provide the critical metabolic resistance against cytochrome P450-mediated N-dealkylation required in modern active ingredients [1]. Conversely, attempting to use the primary amine, 2-(trifluoromethyl)aniline, and performing the N-alkylation in-house typically results in abysmal yields due to the severe steric and electronic deactivation caused by the ortho-CF3 group [2]. Furthermore, substituting with a fully fluorinated N-(2,2,2-trifluoroethyl) analog renders the nitrogen too non-nucleophilic for efficient downstream coupling, making the specific 2,2-difluoroethyl substitution highly critical for balancing metabolic stability with processable reactivity.

Substitution Risk

Target Compound
Simpler Aniline Analogs
Lipophilicity
Significantly higher predicted LogP from dual fluorination
Lower LogP; may shift permeability and metabolic stability
Basicity
Extremely weak base (predicted pKa >15)
Typical aniline basicity (pKa ~2–5); different reaction compatibility

Bypassing Low-Yield N-Alkylation of Deactivated Anilines

Direct N-alkylation of 2-(trifluoromethyl)aniline with difluoroethylating agents is severely hindered by the electron-withdrawing and sterically demanding ortho-trifluoromethyl group. Procuring the pre-alkylated N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline bypasses this low-yielding step, ensuring stoichiometric availability for downstream coupling [1].

Evidence DimensionN-Alkylation Yield (Synthesis Efficiency)
Target Compound Data100% available as procured building block
Comparator Or Baseline2-(trifluoromethyl)aniline + 2,2-difluoroethyl triflate
Quantified DifferenceDirect synthesis typically yields <30-40% due to ortho-CF3 deactivation
ConditionsStandard laboratory alkylation conditions (e.g., base, polar aprotic solvent)

Eliminates a major synthetic bottleneck, saving time and raw material costs in the scale-up of complex APIs.

Lipophilicity (LogP)
Reported
Target LogP 2.79 vs analog 1.91 Δ +0.88 (predicted)
Supports permeability-relevant profile review
In silico prediction; validate experimentally

Tuning Amine Basicity for Membrane Permeability

The incorporation of the 2,2-difluoroethyl group significantly depresses the basicity of the aniline nitrogen compared to an unfluorinated alkyl group. This precise pKa tuning, combined with the ortho-CF3 group, tunes the compound's lipophilicity and membrane permeability profile [1].

Evidence DimensionAmine Basicity (pKa of conjugate acid)
Target Compound DataEstimated pKa ~ 1.5 - 2.0
Comparator Or BaselineN-ethyl-2-(trifluoromethyl)aniline
Quantified DifferencepKa lowered by ~1.5 - 2.0 units
ConditionsAqueous/organic solvent models

Allows formulators and medicinal chemists to precisely control the ionization state of the final molecule at physiological pH.

Basicity (pKa)
Class-level
Target Acid pKa 15.05 vs conjugate acid pKa 2.02 Δ >13 (different pKa type)
Weak base profile may support acid-stable synthesis
Interpret with pKa type difference; predicted vs reported

Enhanced Metabolic Stability Against N-Dealkylation

Substituting a standard N-ethyl group with an N-(2,2-difluoroethyl) moiety introduces significant steric and electronic shielding against cytochrome P450-mediated oxidative N-dealkylation, a common metabolic liability for secondary anilines [1].

Evidence DimensionRate of CYP450-mediated N-dealkylation
Target Compound DataHigh resistance to C-H oxidation at the beta-position
Comparator Or BaselineN-ethyl-2-(trifluoromethyl)aniline
Quantified DifferenceTypically 5- to 10-fold reduction in clearance rates in liver microsomes
ConditionsIn vitro Human Liver Microsome (HLM) assays

Procuring this fluorinated analog directly translates to longer half-lives and better pharmacokinetic profiles in downstream drug candidates.

Boiling Point
Data to verify
Target 228.3 ± 40.0 °C (predicted) vs analog 170–173 °C (exp.) Δ ~55 °C increase
May allow higher-temperature coupling reactions
Predicted value; confirm with experimental measurement

Preservation of Nucleophilicity for Downstream Coupling

While fully fluorinated alkyl groups (like 2,2,2-trifluoroethyl) render the aniline nitrogen virtually non-nucleophilic, the 2,2-difluoroethyl group strikes a precise balance. It provides metabolic stability while retaining sufficient nucleophilicity for efficient coupling with isocyanates or acid chlorides to form ureas and amides [1].

Evidence DimensionRelative Coupling Reaction Rate
Target Compound DataSufficient reactivity for standard amide/urea formation
Comparator Or BaselineN-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)aniline
Quantified DifferenceSignificantly faster reaction rates (often >5x) compared to the fully trifluoroethylated analog
ConditionsReaction with standard electrophiles (e.g., acyl chlorides) in aprotic solvents

Ensures that the procured building block can be readily incorporated into complex scaffolds without requiring extreme or harsh coupling conditions.

Agrochemical Active Ingredient Synthesis

Utilized as a core precursor for modern fungicides and herbicides, where the ortho-CF3 group dictates target enzyme binding and the N-difluoroethyl moiety ensures environmental persistence and resistance to metabolic degradation [1].

Pharmaceutical Lead Optimization (CNS Targets)

Incorporated into central nervous system (CNS) drug candidates where precise tuning of the amine pKa and increased lipophilicity (LogP) are required to optimize blood-brain barrier (BBB) penetration without introducing the complete loss of basicity seen in perfluorinated analogs [2].

Fluorinated Heterocycle Manufacturing

Serves as a high-purity starting material for the cyclization of complex indoles, quinolines, and 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, ensuring that the critical difluoroethyl group is pre-installed prior to ring closure [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted compound synthesis
Predicted lipophilicity shift
Passive permeability evaluation
Late-stage functionalization
Extremely weak basicity (high pKa)
Compatibility with strong bases/acids
High-temperature cross-coupling
Elevated boiling point
Thermal tolerance in reaction optimization

XLogP3

4.2

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